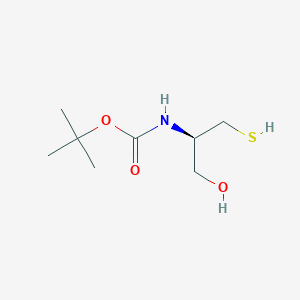
Boc-Cysteinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate is an organic compound that features a tert-butyl group, a hydroxy group, and a sulfanyl group attached to a propan-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Cysteinol typically involves the reaction of tert-butyl carbamate with a suitable precursor that introduces the hydroxy and sulfanyl groups. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer efficient and sustainable synthesis routes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamate can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-Cysteinol involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . The tert-butyl group provides steric hindrance, enhancing the stability of the compound and its interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog used in similar applications.
Benzyl carbamate: Another protecting group with different steric properties.
tert-Butyl-N-methylcarbamate: A methylated analog with distinct reactivity.
Uniqueness
tert-Butyl[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate is unique due to the presence of both hydroxy and sulfanyl groups, which provide additional functionalization options and reactivity compared to simpler carbamates. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H17NO3S |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-sulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,3)12-7(11)9-6(4-10)5-13/h6,10,13H,4-5H2,1-3H3,(H,9,11)/t6-/m1/s1 |
InChI Key |
QJZIPROEVNIIPZ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)CS |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


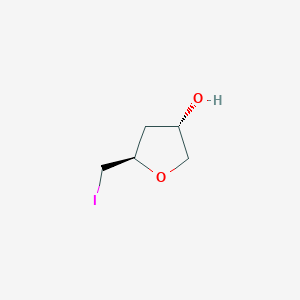
![Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate](/img/structure/B8572399.png)
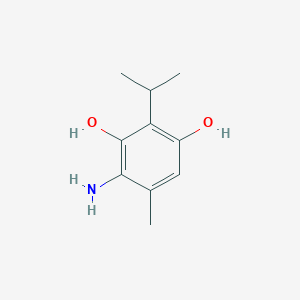
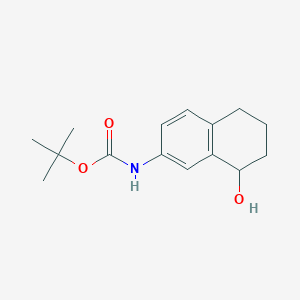

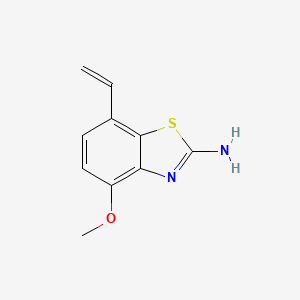
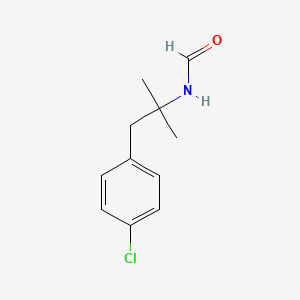
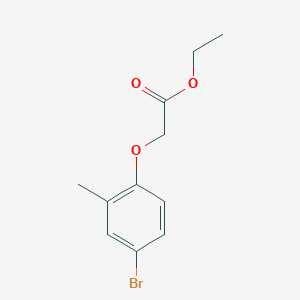
![1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8572471.png)
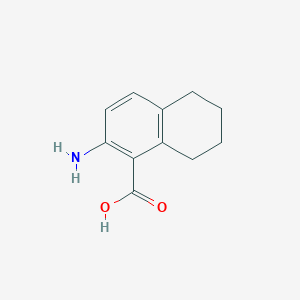
![tert-Butyl {2-amino-2-[4-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B8572482.png)
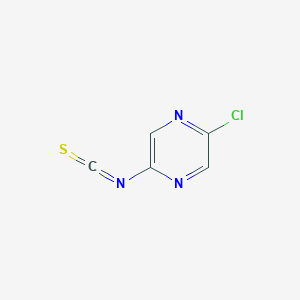
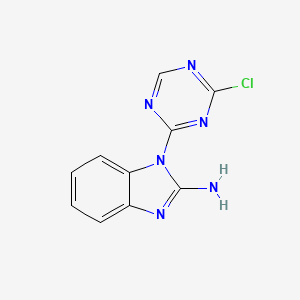
![2-Hydroxy-N-phenyl-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B8572499.png)
